WT-161

Description

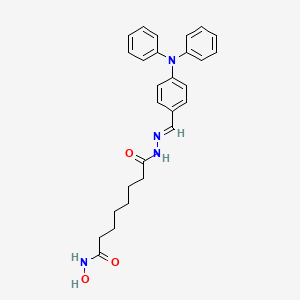

Structure

3D Structure

Properties

IUPAC Name |

N'-hydroxy-N-[(E)-[4-(N-phenylanilino)phenyl]methylideneamino]octanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N4O3/c32-26(15-9-1-2-10-16-27(33)30-34)29-28-21-22-17-19-25(20-18-22)31(23-11-5-3-6-12-23)24-13-7-4-8-14-24/h3-8,11-14,17-21,34H,1-2,9-10,15-16H2,(H,29,32)(H,30,33)/b28-21+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXWWYFKVBFUVIZ-SGWCAAJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=NNC(=O)CCCCCCC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)/C=N/NC(=O)CCCCCCC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Deep Dive into the Mechanism of Action of WT-161, a Selective HDAC6 Inhibitor

For Immediate Release: December 18, 2025

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core mechanism of action of WT-161, a potent and highly selective second-generation histone deacetylase 6 (HDAC6) inhibitor. WT-161's specificity for the cytoplasmic deacetylase HDAC6 allows for a targeted therapeutic approach, primarily disrupting cellular protein homeostasis and microtubule dynamics with minimal impact on nuclear histone acetylation.[1] This targeted action translates to significant anti-tumor activity in various cancer models, including multiple myeloma, breast cancer, glioblastoma, and retinoblastoma, both as a monotherapy and in combination with other agents.[1]

Core Mechanism of Action: Selective Inhibition of HDAC6

WT-161 exerts its therapeutic effects through direct binding to the catalytic domain of the HDAC6 enzyme, potently inhibiting its deacetylase activity.[1] HDAC6 is a unique, primarily cytoplasmic, class IIb histone deacetylase characterized by two functional catalytic domains and a C-terminal zinc finger ubiquitin-binding domain (ZnF-UBP).[1] Its substrates are predominantly non-histone proteins integral to crucial cellular functions.[1]

The high selectivity of WT-161 for HDAC6 over other HDAC isoforms, particularly the class I nuclear HDACs, is a key feature of its mechanism.[1] This specificity mitigates the widespread changes in gene transcription associated with pan-HDAC inhibitors, potentially leading to a more favorable toxicity profile.[1] The inhibition of HDAC6 by WT-161 results in the hyperacetylation of its key cytoplasmic substrates, initiating a cascade of downstream anti-cancer effects.[1]

Quantitative Data: In Vitro Inhibitory Activity of WT-161

| Target Protein | IC50 (nM) | Selectivity vs. HDAC6 |

| HDAC6 | 0.40 | - |

| HDAC1 | 8.35 | ~21-fold |

| HDAC2 | 15.4 | ~38.5-fold |

Data compiled from multiple sources.[2]

Downstream Cellular Consequences of HDAC6 Inhibition by WT-161

The primary consequence of WT-161-mediated HDAC6 inhibition is the hyperacetylation of its non-histone protein substrates, most notably α-tubulin and the heat shock protein 90 (HSP90).

Disruption of Microtubule Dynamics

HDAC6 is the primary deacetylase of α-tubulin. Its inhibition by WT-161 leads to the accumulation of acetylated α-tubulin, which disrupts microtubule dynamics.[2] This interference with the microtubule network affects several critical cellular processes:

-

Cell Migration and Invasion: Impaired microtubule function hinders cell motility, a crucial factor in cancer metastasis.

-

Cell-Cell Adhesion: Changes in microtubule dynamics can impact the integrity of cell-cell junctions.

-

Aggresome Pathway: In cancer cells, particularly multiple myeloma, HDAC6 inhibition disrupts the "aggresome" pathway, a cellular mechanism for clearing misfolded proteins.[2]

Impairment of Protein Homeostasis (Proteostasis)

HDAC6 also deacetylates HSP90, a chaperone protein essential for the stability and function of numerous client proteins, many of which are oncogenic. Hyperacetylation of HSP90 following WT-161 treatment impairs its chaperone function. This leads to the misfolding and subsequent degradation of HSP90 client proteins, contributing to "proteotoxic stress." This stress is characterized by the accumulation of polyubiquitinated proteins, which can trigger apoptosis.

Induction of Apoptosis

WT-161 induces apoptosis in a variety of cancer cell lines. This programmed cell death is a result of several upstream events, including:

-

Proteotoxic and Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded proteins triggers the unfolded protein response (UPR) and ER stress, leading to apoptosis.

-

Upregulation of Pro-Apoptotic Proteins: In some cancer types, such as retinoblastoma, WT-161 has been shown to increase the transcription of the pro-apoptotic gene Bad.[3] This occurs through the increased acetylation of histones H3 and H4 on the Bad promoter, even though WT-161 is a cytoplasmic deacetylase.[3]

-

Caspase Activation: The induction of cellular stress by WT-161 leads to the activation of caspases, key executioners of apoptosis.

Synergistic Anti-Tumor Effects

WT-161 has demonstrated synergistic effects when combined with other anti-cancer agents:

-

With Bortezomib (B1684674): In multiple myeloma, the combination of WT-161 and the proteasome inhibitor bortezomib leads to a significant accumulation of polyubiquitinated proteins and enhanced cell stress, resulting in increased caspase activation and apoptosis.[4][5] This combination is effective even in bortezomib-resistant cells.[4][5]

-

With Cisplatin: In retinoblastoma, WT-161 shows synergistic inhibitory effects on cell growth when combined with the chemotherapy drug cisplatin.[3]

Signaling Pathways and Experimental Workflows

WT-161 Mechanism of Action

Caption: Mechanism of WT-161 action on HDAC6 and its downstream effects.

HDAC6 Signaling Pathway

Caption: Key substrates and cellular functions regulated by HDAC6.

General Experimental Workflow for Evaluating WT-161

Caption: General workflow for evaluating the cellular effects of WT-161.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of WT-161.

Protocol 1: Western Blot for Acetylated α-Tubulin

This protocol is used to quantify the change in α-tubulin acetylation following WT-161 treatment.

Materials:

-

WT-161

-

Cancer cell lines (e.g., multiple myeloma, breast cancer)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-acetyl-α-tubulin, anti-total-α-tubulin (as a loading control)

-

HRP-conjugated secondary antibody

-

ECL substrate

Procedure:

-

Cell Culture and Treatment: Culture cells to desired confluency and treat with various concentrations of WT-161 for a specified time (e.g., 4-24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer.

-

Protein Quantification: Centrifuge lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Transfer separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

-

Detection: Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and detect the signal using an ECL substrate and an imaging system.

Protocol 2: Cell Viability (MTT) Assay

This protocol determines the effect of WT-161 on the viability of cancer cells.

Materials:

-

WT-161

-

Cancer cell lines

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a specialized detergent-based solution)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treatment: Treat cells with a range of WT-161 concentrations. Include a vehicle control.

-

MTT Addition: After the desired incubation period (e.g., 48-72 hours), add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Protocol 3: Apoptosis Assay (Annexin V-PI Staining)

This protocol quantifies the extent of apoptosis induced by WT-161 using flow cytometry.

Materials:

-

WT-161

-

Cancer cell lines

-

6-well plates

-

Annexin V-FITC/PI apoptosis detection kit

-

1X Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with WT-161 for a specified time (e.g., 24-48 hours).

-

Cell Harvesting: Collect both floating and adherent cells.

-

Staining: Wash cells with cold PBS and resuspend in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Protocol 4: Wound Healing (Scratch) Assay

This protocol assesses the effect of WT-161 on cell migration.

Materials:

-

WT-161

-

Cancer cell lines that form a monolayer

-

6-well or 12-well plates

-

Sterile 200 µL pipette tip

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed cells and grow to a confluent monolayer.

-

Wound Creation: Create a linear "scratch" in the monolayer using a sterile pipette tip.

-

Treatment: Wash with PBS to remove dislodged cells and add fresh media containing WT-161 or a vehicle control.

-

Imaging: Capture images of the wound at time 0 and at subsequent time points (e.g., 24 hours).

-

Data Analysis: Measure the width of the wound at different time points to quantify the rate of cell migration and wound closure.

References

The Discovery and Synthesis of WT-161: A Selective HDAC6 Inhibitor for Overcoming Proteasome Inhibitor Resistance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

WT-161 is a potent and selective small-molecule inhibitor of histone deacetylase 6 (HDAC6) that has demonstrated significant therapeutic potential, particularly in the context of multiple myeloma. Its discovery represents a targeted approach to overcoming resistance to proteasome inhibitors, a common clinical challenge. This technical guide provides a comprehensive overview of the discovery, synthesis pathway, and mechanism of action of WT-161, supplemented with detailed experimental protocols and quantitative data.

Discovery of WT-161: A Targeted Approach

WT-161 was identified through a focused library synthesis aimed at developing a potent, selective, and bioavailable HDAC6 inhibitor. The rationale for its development stemmed from the understanding that dual inhibition of the proteasome and the aggresome pathway could offer a synergistic anti-cancer effect, especially in cancers like multiple myeloma that are prone to developing resistance to proteasome inhibitors such as bortezomib (B1684674).[1][2][3][4]

The discovery, detailed in Hideshima et al., 2016 in the Proceedings of the National Academy of Sciences (PNAS), describes how WT-161 emerged from a library of synthesized compounds designed to selectively target HDAC6.[1][2][3][4] This selectivity is crucial as it minimizes the off-target effects associated with pan-HDAC inhibitors.

Synthesis Pathway

The synthesis of WT-161 is a multi-step process that begins with the creation of a hydrazine (B178648) library. The general scheme involves the reaction of a substituted aromatic sulfonyl chloride with a hydrazine derivative, followed by condensation with an aldehyde or ketone and subsequent chemical modifications to yield the final hydroxamic acid-containing compound. While the full, detailed synthesis protocol is proprietary and often contained within supplementary materials of primary publications, the key steps are outlined below based on the available information.

A representative synthesis scheme, as inferred from the discovery publication, is as follows:

-

Formation of the Sulfonyl Hydrazide: A substituted arylsulfonyl chloride is reacted with hydrazine hydrate (B1144303) in a suitable solvent to form the corresponding sulfonyl hydrazide.

-

Condensation: The sulfonyl hydrazide is then condensed with a selected aldehyde or ketone to form a hydrazone.

-

Cyclization and Functional Group Interconversion: The resulting intermediate undergoes further chemical transformations, which may include cyclization and other functional group manipulations, to build the core scaffold of WT-161.

-

Introduction of the Hydroxamic Acid Moiety: The final step involves the introduction of the hydroxamic acid group, which is critical for the HDAC inhibitory activity. This is typically achieved by reacting an ester precursor with hydroxylamine.

Mechanism of Action: Overcoming Bortezomib Resistance

WT-161 exerts its anti-cancer effects primarily through the selective inhibition of HDAC6. HDAC6 is a cytoplasmic enzyme that plays a key role in protein quality control by deacetylating α-tubulin and regulating the aggresome pathway, a cellular mechanism for clearing misfolded proteins.

In the context of multiple myeloma, resistance to proteasome inhibitors like bortezomib can arise from the activation of the aggresome pathway to clear the accumulation of polyubiquitinated proteins. By inhibiting HDAC6, WT-161 disrupts this alternative protein clearance mechanism.[1][2][3][4]

The combination of WT-161 with a proteasome inhibitor leads to a massive accumulation of misfolded, polyubiquitinated proteins, inducing significant cellular stress and ultimately triggering apoptosis (programmed cell death).[1][2][3][4]

Signaling Pathway of WT-161 Action

References

- 1. Discovery of selective small-molecule HDAC6 inhibitor for overcoming proteasome inhibitor resistance in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. pnas.org [pnas.org]

- 4. Discovery of selective small-molecule HDAC6 inhibitor for overcoming proteasome inhibitor resistance in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to WT-161: A Potent and Selective HDAC6 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

WT-161 is a novel, potent, and highly selective small molecule inhibitor of histone deacetylase 6 (HDAC6). Its unique mechanism of action, centered on the disruption of cellular protein homeostasis and microtubule dynamics, has positioned it as a promising therapeutic agent, particularly in the context of multiple myeloma and other malignancies. This technical guide provides an in-depth overview of the chemical properties, structure, and biological activity of WT-161, supplemented with detailed experimental protocols and visualizations of its core signaling pathways.

Chemical Properties and Structure

WT-161, with the chemical name (E)-8-(2-(4-(diphenylamino)benzylidene)hydrazinyl)-N-hydroxy-8-oxooctanamide, is a hydroxamic acid-containing compound. The presence of the hydroxamic acid moiety is crucial for its inhibitory activity, as it chelates the zinc ion within the active site of HDAC enzymes.

| Property | Value | Reference |

| IUPAC Name | (E)-8-(2-(4-(diphenylamino)benzylidene)hydrazinyl)-N-hydroxy-8-oxooctanamide | [1] |

| CAS Number | 1206731-57-8 | [2] |

| Molecular Formula | C27H30N4O3 | [2] |

| Molecular Weight | 458.55 g/mol | [1] |

| Appearance | Solid powder | [1] |

| Purity | >98% (HPLC) | [1] |

| Solubility | Soluble in DMSO | [2] |

| SMILES | O=C(NO)CCCCCCC(N/N=C/C1=CC=C(N(C2=CC=CC=C2)C3=CC=CC=C3)C=C1)=O | [1] |

| InChI Key | KXWWYFKVBFUVIZ-SGWCAAJKSA-N | [1] |

Mechanism of Action and Signaling Pathways

WT-161 exerts its biological effects through the highly selective inhibition of HDAC6, a primarily cytoplasmic, class IIb histone deacetylase. Unlike pan-HDAC inhibitors that affect a broad range of HDAC enzymes and can lead to widespread changes in gene transcription, WT-161's specificity for HDAC6 allows for a more targeted therapeutic approach with potentially fewer side effects.

The primary consequences of HDAC6 inhibition by WT-161 are the hyperacetylation of its key non-histone protein substrates, namely α-tubulin and heat shock protein 90 (HSP90).

Disruption of Microtubule Dynamics via α-Tubulin Hyperacetylation

HDAC6 is the major deacetylase of α-tubulin, a critical component of microtubules. By inhibiting HDAC6, WT-161 leads to the accumulation of acetylated α-tubulin. This modification disrupts the normal dynamics of microtubules, affecting essential cellular processes such as cell motility, intracellular transport, and cell division.

Impairment of Protein Homeostasis through HSP90 Hyperacetylation and Aggresome Pathway Inhibition

HSP90 is a molecular chaperone responsible for the proper folding and stability of numerous client proteins, many of which are critical for cancer cell survival and proliferation. HDAC6-mediated deacetylation is required for the proper function of HSP90. WT-161-induced hyperacetylation of HSP90 impairs its chaperone activity, leading to the misfolding and subsequent degradation of its client proteins.

Furthermore, HDAC6 plays a crucial role in the aggresome pathway, a cellular mechanism for clearing misfolded and aggregated proteins.[3] HDAC6 facilitates the transport of ubiquitinated protein aggregates along microtubules to the aggresome for subsequent disposal.[3] By disrupting microtubule function and inhibiting HDAC6's direct role in this process, WT-161 blocks the clearance of toxic protein aggregates, leading to proteotoxic stress and ultimately apoptosis.[3][4] This mechanism is particularly relevant in protein-secreting cancer cells like those in multiple myeloma, which are highly dependent on efficient protein quality control systems.[5][6]

The synergistic effect of WT-161 with proteasome inhibitors, such as bortezomib, stems from the simultaneous blockade of two major protein clearance pathways: the proteasome and the aggresome pathway.[7]

In Vitro and In Vivo Activity

WT-161 has demonstrated potent and selective inhibitory activity against HDAC6 in biochemical assays. Its efficacy has been further confirmed in various cancer cell lines and in vivo models.

Biochemical and Cellular Potency

| Target | IC50 (nM) | Reference |

| HDAC6 | 0.40 | [1][2] |

| HDAC1 | 8.35 | [1] |

| HDAC2 | 15.4 | [1] |

| HDAC3 | 51.6 | [2] |

| HDAC8 | 1430 | [2] |

In multiple myeloma cell lines, WT-161 induces significant cytotoxicity with IC50 values typically in the low micromolar range.

Preclinical Antitumor Activity

In vivo studies using xenograft models of multiple myeloma have shown that WT-161, particularly in combination with the proteasome inhibitor bortezomib, significantly inhibits tumor growth.[2] This synergistic effect highlights the therapeutic potential of dual targeting of protein degradation pathways.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of WT-161.

In Vitro HDAC6 Enzymatic Inhibition Assay (Fluorometric)

This assay quantifies the ability of WT-161 to inhibit the enzymatic activity of recombinant HDAC6.

Materials:

-

Recombinant human HDAC6 enzyme

-

Fluorogenic HDAC6 substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (containing a stop solution like Trichostatin A and a developing enzyme)

-

WT-161

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of WT-161 in DMSO and then dilute further in HDAC assay buffer.

-

In a 96-well plate, add the diluted WT-161 solutions. Include wells with assay buffer and DMSO as controls.

-

Add a fixed amount of recombinant HDAC6 to each well.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic HDAC6 substrate to all wells.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction and develop the fluorescent signal by adding the developer solution.

-

Incubate for an additional 15 minutes at room temperature, protected from light.

-

Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percent inhibition for each WT-161 concentration relative to the DMSO control and determine the IC50 value using a dose-response curve.[8]

Western Blot Analysis of Acetylated α-Tubulin

This protocol is used to assess the cellular target engagement of WT-161 by measuring the level of its downstream marker, acetylated α-tubulin.

Materials:

-

Cancer cell line (e.g., multiple myeloma cell line)

-

WT-161

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-acetyl-α-tubulin and anti-total-α-tubulin (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Culture cells to the desired confluency and treat with various concentrations of WT-161 for a specified time (e.g., 6-24 hours). Include a vehicle control (DMSO).

-

Wash the cells with ice-cold PBS and lyse them in cell lysis buffer.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total α-tubulin to confirm equal protein loading.

-

Quantify the band intensities to determine the relative increase in acetylated α-tubulin.[4][8]

Cell Viability Assay (MTT or CellTiter-Glo)

This assay measures the effect of WT-161 on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell line

-

WT-161

-

96-well clear or white-walled plates

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay reagent

-

Solubilization solution (for MTT)

-

Plate reader (absorbance or luminescence)

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of WT-161. Include a vehicle control.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

For the MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution and read the absorbance.

-

For the CellTiter-Glo assay, add the reagent directly to the wells, incubate briefly, and read the luminescence.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Synthesis and Analytical Characterization

While a detailed, step-by-step synthesis protocol for WT-161 is not publicly available, it is understood to have been developed from a library of hydrazine-containing compounds. The general synthetic approach would likely involve the coupling of a substituted benzaldehyde (B42025) with a hydrazine-functionalized octanoic acid derivative, followed by the formation of the hydroxamic acid.

Analytical Methods: The characterization and quality control of WT-161 would typically involve a combination of the following analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): To determine purity. A reverse-phase C18 column with a gradient elution of water and acetonitrile (B52724) containing a small percentage of a modifier like trifluoroacetic acid or formic acid is a common method. Detection is typically performed using a UV detector.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be used to confirm the chemical structure of the molecule by analyzing the chemical shifts, coupling constants, and integration of the signals.

-

Mass Spectrometry (MS): To confirm the molecular weight and elemental composition of WT-161. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement.

Conclusion

WT-161 is a highly promising selective HDAC6 inhibitor with a well-defined mechanism of action that leads to the disruption of key cellular processes in cancer cells. Its potent in vitro and in vivo activity, particularly in combination with other anticancer agents, warrants further investigation and development. This technical guide provides a foundational understanding of the chemical and biological properties of WT-161, along with practical experimental protocols to aid researchers in their exploration of this and similar targeted therapies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Targeting the Aggresome Pathway in Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. The Landscape of Signaling Pathways and Proteasome Inhibitors Combinations in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Various Signaling Pathways in Multiple Myeloma Cells and Effects of Treatment on These Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting the integrated networks of aggresome formation, proteasome, and autophagy potentiates ER stress‑mediated cell death in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Selectivity Profile of WT-161 Against HDAC Isoforms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective histone deacetylase (HDAC) inhibitor, WT-161. It details its selectivity profile, mechanism of action, and the experimental protocols used for its characterization.

WT-161 is a potent and bioavailable small molecule inhibitor of HDAC6.[1] Its high selectivity for HDAC6 over other HDAC isoforms, particularly class I HDACs, minimizes off-target effects and associated toxicities, making it a promising candidate for targeted cancer therapy.[2][3] This targeted approach allows WT-161 to exhibit significant anti-tumor activity in various cancer models, including multiple myeloma, breast cancer, glioblastoma, and retinoblastoma.[3]

Selectivity Profile of WT-161

WT-161 demonstrates high selectivity for HDAC6, with significantly lower inhibitory activity against other HDAC isoforms.[1][2] This selectivity is a key feature, as the inhibition of class I HDACs is often associated with the toxicities observed with pan-HDAC inhibitors.[4]

| Target Protein | IC50 (nM) | Selectivity vs. HDAC6 |

| HDAC6 | 0.40 | - |

| HDAC1 | 8.35 | ~21-fold |

| HDAC2 | 15.4 | ~38.5-fold |

Data compiled from multiple sources.[1][2]

Mechanism of Action

The primary mechanism of action for WT-161 is the direct inhibition of the deacetylase activity of the HDAC6 enzyme.[2][3] This inhibition leads to the hyperacetylation of key non-histone protein substrates of HDAC6, most notably α-tubulin.[2][5] The accumulation of acetylated α-tubulin disrupts microtubule dynamics, which in turn affects crucial cellular processes such as cell migration and invasion.[2]

In the context of multiple myeloma, the inhibition of HDAC6 by WT-161 disrupts the "aggresome" pathway, a cellular mechanism for clearing misfolded proteins. This disruption, especially when combined with a proteasome inhibitor like bortezomib, leads to a significant accumulation of polyubiquitinated proteins and cell stress, ultimately triggering caspase activation and apoptosis.[5][6]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize HDAC inhibitors like WT-161.

In Vitro HDAC Enzymatic Assay

This assay is used to determine the concentration of an inhibitor required to reduce the enzymatic activity of a purified HDAC enzyme by 50% (IC50).[2][4]

-

Principle: A fluorogenic substrate containing an acetylated lysine (B10760008) is incubated with a recombinant human HDAC enzyme. Deacetylation by the HDAC allows a developer enzyme to cleave the substrate, releasing a fluorescent molecule. The intensity of the fluorescence is directly proportional to the HDAC activity.[4]

-

Procedure:

-

Compound Dilution: WT-161 is serially diluted to create a range of concentrations.[2]

-

Reaction Setup: The purified HDAC enzyme is pre-incubated with the various concentrations of WT-161 in a microplate.

-

Reaction Initiation: The reaction is started by the addition of the fluorogenic substrate.[2]

-

Development: After a set incubation period, the developer enzyme is added to stop the deacetylation reaction and initiate the fluorescence-generating cleavage.

-

Detection: The fluorescence is measured using a plate reader.

-

Data Analysis: The fluorescence intensity is plotted against the inhibitor concentration to calculate the IC50 value.

-

Western Blot for Acetylated α-tubulin

This cellular assay is used to confirm the intracellular activity of an HDAC6 inhibitor by measuring the level of its primary substrate, acetylated α-tubulin.

-

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate sample. An increase in the acetylated α-tubulin signal relative to total α-tubulin indicates HDAC6 inhibition.

-

Procedure:

-

Cell Treatment: Culture a chosen cell line and treat with various concentrations of the HDAC6 inhibitor for a specified time.

-

Cell Lysis: Harvest the cells and lyse them to release the proteins.

-

Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for acetylated α-tubulin. A separate blot or a stripped and re-probed blot is incubated with an antibody for total α-tubulin as a loading control.

-

Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which is then captured by an imaging system.

-

Data Analysis: Quantify the band intensities to determine the relative increase in acetylated α-tubulin.

-

Conclusion

WT-161 is a highly potent and selective HDAC6 inhibitor with a well-defined mechanism of action.[2][3] Its ability to induce cancer cell death through the disruption of protein homeostasis and microtubule dynamics, particularly in combination with other therapies, establishes it as a valuable tool for cancer research and a promising therapeutic candidate.[2][6] The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of WT-161 and other selective HDAC6 inhibitors.

References

The Role of HDAC6 in Breast Cancer Pathogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the multifaceted role of Histone Deacetylase 6 (HDAC6) in the pathogenesis of breast cancer. It consolidates current research on its enzymatic functions, its influence on key signaling pathways, and its emergence as a promising therapeutic target. The information presented herein is intended to support research and development efforts in oncology, particularly in the context of breast cancer.

Executive Summary

Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a critical role in various cellular processes beyond histone modification. In breast cancer, HDAC6 is a key regulator of oncogenesis, influencing cell motility, tumor growth, metastasis, and the tumor microenvironment. Its dysregulation is implicated in both hormone receptor-positive and triple-negative breast cancer (TNBC) subtypes.[1][2] HDAC6's ability to deacetylate non-histone substrates, including α-tubulin, cortactin, and Hsp90, underpins its significant contribution to cancer progression.[3][4] Furthermore, emerging evidence highlights its role in modulating immune responses, making it an attractive target for combination therapies.[5][6][7] This guide summarizes the quantitative data on HDAC6's impact, details key experimental protocols for its study, and visualizes its complex signaling networks.

Core Functions and Substrates of HDAC6 in Breast Cancer

HDAC6 stands apart from other HDACs due to its two functional catalytic domains and a C-terminal zinc finger domain that binds ubiquitin.[8][9] Its primary role in breast cancer pathogenesis is mediated through the deacetylation of key non-histone proteins that regulate crucial cellular functions.

-

Cytoskeletal Dynamics and Cell Motility: HDAC6's best-characterized substrates are α-tubulin and cortactin.[3][6] By deacetylating α-tubulin, HDAC6 increases microtubule stability and dynamics, while deacetylation of cortactin promotes actin filament rearrangement.[10][11] Together, these actions enhance cancer cell motility and invasion, which are critical steps in metastasis.[3][12] Overexpression of HDAC6 has been shown to increase chemotactic cell motility in breast cancer cells.[6][12]

-

Protein Quality Control and Stress Response: HDAC6 regulates the chaperone activity of Heat shock protein 90 (Hsp90).[2][4] Hsp90 is essential for the stability and function of numerous oncoproteins. By deacetylating Hsp90, HDAC6 promotes its chaperone function, thereby supporting the survival of cancer cells under stress.[3][12] Inhibition of HDAC6 leads to Hsp90 hyperacetylation, disrupting its function and promoting the degradation of client oncogenes.[2]

-

Tumor Growth and Survival: HDAC6 is required for anchorage-independent growth, a hallmark of transformed cells.[6][12] Knockdown of HDAC6 in breast carcinoma cell lines has been shown to inhibit this type of growth by 5- to 30-fold.[12] It also regulates apoptosis; in some contexts, HDAC6 inhibition leads to programmed cell death.[3][12]

-

Metabolic Regulation: Recent studies have identified a novel role for HDAC6 in regulating glycolytic metabolism in triple-negative breast cancer (TNBC).[13][14] Inhibition of HDAC6 was found to reduce glycolytic metabolism both in vitro and in vivo, revealing a potential vulnerability in chemoresistant TNBC.[13][14]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on HDAC6 in breast cancer.

Table 1: Impact of HDAC6 on Cellular Processes

| Parameter | Cell Line / Model | Observation | Reference |

| Cell Motility | MCF-7 (ER+) | Estradiol treatment led to a four-fold increase in cell motility, correlated with increased HDAC6 expression. | [10][15] |

| Anchorage-Independent Growth | SKBR3, MCF7 | Knockdown of HDAC6 inhibited anchorage-independent growth by 5-fold to 30-fold. | [12] |

Table 2: Prognostic and Predictive Value of HDAC6

| Patient Cohort | Finding | Statistical Significance | Reference |

| ER-positive patients with adjuvant Tamoxifen treatment (n=67) | High HDAC6 expression correlated with improved relapse-free survival. | P < 0.02 | [10][15] |

| ER-positive patients with adjuvant Tamoxifen treatment (n=67) | High HDAC6 expression correlated with improved overall survival. | P < 0.05 | [10][15] |

| ER-positive patients with adjuvant Tamoxifen treatment | HDAC6 expression was an independent prognostic indicator. | Odds Ratio = 2.82, P = 0.047 | [10][15] |

Table 3: Inhibitor Potency

| Inhibitor | Target(s) | IC50 (HDAC6) | Reference |

| BAS-2 | HDAC6 selective | 76 nM | [14] |

| Hdac6-IN-22 | HDAC6 selective | 4.63 nM | [16] |

| Ricolinostat (ACY-1215) | HDAC6 selective | ~11-fold more selective for HDAC6 over Class I HDACs | [17] |

| Tracer 5 (TAMRA-based) | HDAC1, HDAC2, HDAC6 | 9.1 nM | [18] |

Key Signaling Pathways Involving HDAC6

HDAC6 is a central node in several signaling pathways that are fundamental to breast cancer progression.

HDAC6 and Estrogen Receptor (ER) Signaling

In ER-positive breast cancer, HDAC6 is a novel estrogen-regulated gene.[10] Estrogen signaling, via Estradiol (E2), upregulates HDAC6 expression. This leads to the deacetylation of its cytoplasmic substrates, such as α-tubulin, promoting cell motility. This effect can be abrogated by ER modulators like Tamoxifen.[10][15] Additionally, HDAC6 can deacetylate the anti-apoptotic protein survivin, facilitating its export from the nucleus and enhancing its cell survival functions in the cytoplasm.[19]

HDAC6 in Metastasis and Immune Evasion

HDAC6 is a critical factor in metastasis and the tumor's ability to evade the immune system.[6] By deacetylating cortactin and α-tubulin, it directly enhances the mechanics of cell migration.[11] In the context of the tumor microenvironment, particularly in TNBC, HDAC6 inhibition has been shown to downregulate the expression of immune checkpoint proteins like PD-L1 and PD-L2.[5][11] This suggests that inhibiting HDAC6 can render tumor cells more visible to the immune system and can potentiate the effects of immune checkpoint blockade (ICB) therapies.[6][7] This action is partly mediated through the inactivation of the STAT3 pathway.[11]

Detailed Experimental Protocols

This section provides methodologies for key experiments used to investigate the function of HDAC6.

Protocol: HDAC6 Activity Assay (Fluorometric)

This protocol is for quantifying HDAC6 enzymatic activity from cell lysates using a fluorometric kit.

Materials:

-

96-well white plate

-

Multi-well spectrofluorometer

-

HDAC6 Lysis Buffer

-

HDAC6 Assay Buffer

-

HDAC6 Fluorogenic Substrate

-

Developer solution

-

HDAC6 Inhibitor (e.g., Tubacin) for control

-

AFC (7-Amino-4-trifluoromethylcoumarin) Standard

-

BCA Protein Assay Kit

Procedure:

-

Sample Preparation: a. Harvest 1-2 x 10^6 cells and wash with ice-cold PBS. b. Lyse cells with 100 µL of ice-cold HDAC6 Lysis Buffer. c. Incubate on ice for 10 minutes. d. Centrifuge at 16,000 x g for 10 minutes at 4°C.[20][21] e. Collect the supernatant (clarified lysate) and determine protein concentration using a BCA assay.

-

Assay Setup: a. Prepare AFC Standard curve (e.g., 0, 100, 200, 300, 400, 500 pmol/well) in the 96-well plate. Adjust final volume to 100 µL/well with HDAC6 Assay Buffer.[20][21] b. Add 1-10 µL of cell lysate to desired wells. c. For inhibitor control wells, pre-incubate lysate with an HDAC6 inhibitor for 10 minutes at 37°C.[20] d. Adjust the volume in all sample and control wells to 50 µL with HDAC6 Assay Buffer.

-

Deacetylation Reaction: a. Prepare a Substrate Mix according to the kit manufacturer's instructions. b. Add 50 µL of the Substrate Mix to each sample and control well. c. Cover the plate and incubate at 37°C for 30 minutes.[21]

-

Signal Development and Measurement: a. Add 10 µL of Developer to each well to stop the reaction.[21] b. Incubate at 37°C for 10 minutes to allow for fluorescence development.[21] c. Measure fluorescence using a fluorometer with excitation at ~360 nm and emission at ~460 nm.

-

Data Analysis: a. Subtract the background reading from all measurements. b. Plot the AFC Standard curve. c. Calculate the HDAC6 activity in the samples based on the standard curve and express as pmol/min/µg of protein lysate.

Protocol: Immunoprecipitation (IP) of HDAC6 and Interacting Proteins

This protocol details the immunoprecipitation of HDAC6 to identify or validate protein-protein interactions.

Materials:

-

Cell Lysis Buffer (e.g., 50 mM Tris-Cl pH 8.0, 150 mM NaCl, 0.5% Triton X-100, with protease and deacetylase inhibitors)

-

Anti-HDAC6 antibody

-

Control IgG antibody

-

Protein A/G magnetic beads

-

Wash Buffer (similar to Lysis Buffer)

-

Elution Buffer (e.g., SDS-PAGE sample buffer)

-

Magnetic rack

Procedure:

-

Cell Lysis: a. Prepare cell lysate as described in Protocol 5.1 (Step 1). Use 1-5 mg of total protein per IP reaction.[16]

-

Bead Preparation: a. Transfer an appropriate amount of Protein A/G bead slurry to a microcentrifuge tube. b. Place on a magnetic rack, remove the supernatant, and wash the beads twice with Wash Buffer.[16]

-

Immunoprecipitation: a. Add the cleared cell lysate to a fresh tube. b. Add the anti-HDAC6 antibody (or control IgG) to the lysate. c. Incubate for 2-4 hours or overnight at 4°C with end-over-end rotation.[16][22] d. Add the pre-washed Protein A/G beads to the lysate-antibody mixture. e. Incubate for an additional 1-2 hours at 4°C with rotation.

-

Washing: a. Place the tube on the magnetic rack to capture the beads. Discard the supernatant. b. Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads completely off the magnet, then recapture and discard the supernatant.[16][22]

-

Elution: a. After the final wash, remove all residual Wash Buffer. b. Add 20-50 µL of Elution Buffer (e.g., 1X SDS-PAGE sample buffer) to the beads. c. Boil the sample at 95°C for 5 minutes to release the bound proteins.

-

Analysis: a. Centrifuge the tube and place it on the magnetic rack. b. Carefully collect the supernatant (eluate), which contains the immunoprecipitated proteins. c. Analyze the eluate by Western blotting or mass spectrometry.[16]

Protocol: Transwell Cell Migration Assay

This protocol measures the chemotactic migration of breast cancer cells.

Materials:

-

Transwell inserts (e.g., 24-well format, 8 µm pore size)

-

Serum-free cell culture medium

-

Medium with chemoattractant (e.g., 10% FBS)

-

Crystal Violet staining solution (1% crystal violet in 2% ethanol)

-

Cotton swabs

Procedure:

-

Cell Preparation: a. Culture breast cancer cells (e.g., MDA-MB-231) to ~80% confluency. b. Starve the cells in serum-free medium for 12-24 hours prior to the assay. c. Trypsinize, wash, and resuspend the cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.[23]

-

Assay Setup: a. Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate. b. Place the Transwell insert into the well, ensuring no air bubbles are trapped beneath the membrane. c. Gently add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of the insert.[23]

-

Incubation: a. Incubate the plate at 37°C in a 5% CO2 incubator for a period determined by the cell type's migration rate (e.g., 2.5 to 24 hours).[23]

-

Staining and Visualization: a. After incubation, carefully remove the inserts from the plate. b. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.[23] c. Fix the migrated cells on the lower surface of the membrane (e.g., with methanol (B129727) for 10 minutes). d. Stain the cells by immersing the insert in Crystal Violet solution for 20 minutes.[23] e. Gently wash the insert in water to remove excess stain.

-

Quantification: a. Allow the insert membrane to dry completely. b. Using a microscope, count the number of stained, migrated cells in several random fields of view (e.g., 5-10 fields). c. Calculate the average number of migrated cells per field. Compare results between different experimental conditions.

Conclusion and Future Directions

HDAC6 is a pivotal and multi-functional enzyme in the pathogenesis of breast cancer. Its roles in promoting metastasis, supporting tumor cell survival, and modulating the immune microenvironment make it a high-value therapeutic target. The development of selective HDAC6 inhibitors offers a promising avenue for treatment, particularly for aggressive subtypes like TNBC and in combination with existing therapies such as immunotherapy and hormonal therapy.[5][24] Future research should continue to elucidate the full spectrum of HDAC6 substrates, further define its role in therapy resistance, and optimize the clinical application of HDAC6 inhibitors to improve outcomes for breast cancer patients.

References

- 1. Tackling triple negative breast cancer with HDAC inhibitors: 6 is the isoform! - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. The role of HDAC6 in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. HDAC6 Can Control Tumor Growth and Halt Metastasis in Triple-Negative Breast Cancer | GW Cancer Center [cancercenter.gwu.edu]

- 6. HDAC6 plays a non-canonical role in the regulation of anti-tumor immune responses, dissemination, and invasiveness of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HDAC6 can control tumour growth and halt metastasis in triple-negative breast cancer - ecancer [ecancer.org]

- 8. Immunoprecipitation of HDAC6 and Interacting Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. alliedacademies.org [alliedacademies.org]

- 10. Significance of HDAC6 regulation via estrogen signaling for cell motility and prognosis in estrogen receptor-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. The Role of HDAC6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Multiple screening approaches reveal HDAC6 as a novel regulator of glycolytic metabolism in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Multiple screening approaches reveal HDAC6 as a novel regulator of glycolytic metabolism in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [PDF] Significance of HDAC6 regulation via estrogen signaling for cell motility and prognosis in estrogen receptor-positive breast cancer | Semantic Scholar [semanticscholar.org]

- 16. benchchem.com [benchchem.com]

- 17. HDAC6 activity is a non-oncogene addiction hub for inflammatory breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Histone Deacetylase 6 (HDAC6) Deacetylates Survivin for Its Nuclear Export in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. assaygenie.com [assaygenie.com]

- 21. HDAC6 Activity Assay Kit (Fluorometric) (ab284549) | Abcam [abcam.com]

- 22. HDAC6 Substrate Discovery Using Proteomics-Based Substrate Trapping: HDAC6 Deacetylates PRMT5 to Influence Methyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. bio-protocol.org [bio-protocol.org]

- 24. Impact of HDAC6-mediated progesterone receptor expression on the response of breast cancer cells to hormonal therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Selective HDAC6 Inhibitor WT-161: A Technical Guide to its Impact on α-Tubulin Acetylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

WT-161 is a potent and highly selective second-generation histone deacetylase 6 (HDAC6) inhibitor that has demonstrated significant anti-tumor activity in a variety of preclinical cancer models. A primary and well-documented molecular consequence of WT-161 activity is the hyperacetylation of α-tubulin, a key substrate of HDAC6. This technical guide provides an in-depth analysis of the mechanism of action of WT-161, focusing on its effect on α-tubulin acetylation. It includes a summary of quantitative data, detailed experimental protocols for assessing its activity, and visualizations of the associated signaling pathways and experimental workflows.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical for numerous cellular processes, including cell division, motility, and intracellular transport. The functional state of microtubules is regulated by various post-translational modifications, among which the acetylation of α-tubulin at lysine-40 is a key indicator of microtubule stability.[1] Histone deacetylase 6 (HDAC6), a unique cytoplasmic enzyme, is the primary deacetylase for α-tubulin.[1] Its inhibition leads to an accumulation of acetylated α-tubulin, which in turn affects microtubule-dependent cellular functions.

WT-161 is a small molecule inhibitor that exhibits high potency and selectivity for HDAC6.[2] By targeting HDAC6, WT-161 selectively induces hyperacetylation of α-tubulin with minimal effect on global histone acetylation.[2] This targeted action disrupts crucial cellular processes in cancer cells, including protein homeostasis and cell motility, ultimately leading to apoptosis.[3] This guide details the biochemical and cellular effects of WT-161 with a focus on its role in modulating α-tubulin acetylation.

Quantitative Data Summary

The efficacy of WT-161 has been quantified through various in vitro and cellular assays. The following tables summarize the key quantitative data related to its inhibitory potency and cellular activity.

Table 1: Inhibitory Potency of WT-161 against HDAC Isoforms [4]

| Target | IC₅₀ (nM) |

| HDAC6 | 0.40 |

| HDAC1 | 8.35 |

| HDAC2 | 15.4 |

Table 2: Cellular Activity of WT-161 in Cancer Cell Lines [3]

| Cell Line Type | IC₅₀ Range (µM) |

| Multiple Myeloma (MM) | 1.5 - 4.7 |

| Glioblastoma (GBM) | Dose-dependent viability decrease |

Note: IC₅₀ values can vary depending on the specific experimental conditions, including cell line, cell density, and incubation time.

Signaling Pathway and Experimental Workflow

The mechanism of action of WT-161 and the experimental approach to verify its effect on α-tubulin acetylation can be visualized as follows:

Caption: Signaling pathway of WT-161 leading to apoptosis.

Caption: Experimental workflow for assessing α-tubulin acetylation.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the effect of WT-161 on α-tubulin acetylation.

Western Blot for Acetylated α-Tubulin

This protocol is used to quantify the change in α-tubulin acetylation following WT-161 treatment.[3]

Materials:

-

Cancer cell lines (e.g., Multiple Myeloma, Glioblastoma)

-

WT-161

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-acetylated α-tubulin, anti-total α-tubulin (loading control)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere. Treat cells with varying concentrations of WT-161 (e.g., 0, 1, 2, 5 µM) or DMSO for the desired time (e.g., 24-48 hours).

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer, incubate on ice, and then centrifuge to collect the supernatant.[3]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[3]

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95-100°C.

-

SDS-PAGE and Protein Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.[1]

-

Antibody Incubation and Detection:

-

Block the membrane with blocking buffer for 1 hour at room temperature.[1]

-

Incubate the membrane with the primary antibody against acetylated α-tubulin overnight at 4°C.[1]

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

-

Wash the membrane again with TBST.

-

-

Detection: Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.[1]

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the acetylated α-tubulin band to the total α-tubulin or another loading control band. Express the results as a fold change relative to the vehicle-treated control.[1]

Immunofluorescence for Acetylated α-Tubulin

This protocol allows for the visualization of changes in α-tubulin acetylation within the cellular context.[5]

Materials:

-

Cells cultured on coverslips or in imaging plates

-

WT-161

-

PBS

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBST)

-

Primary antibody: anti-acetylated α-tubulin

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed cells on coverslips and treat with WT-161 as described for the Western blot protocol.

-

Fixation and Permeabilization: Wash cells with PBS, fix with fixation solution, and then permeabilize with permeabilization buffer.[5]

-

Blocking: Wash with PBS and block with blocking solution to prevent non-specific antibody binding.

-

Antibody Staining:

-

Incubate with the primary anti-acetylated α-tubulin antibody.

-

Wash with PBST.

-

Incubate with the fluorescently labeled secondary antibody.

-

-

Counterstaining and Mounting: Wash with PBST, counterstain the nuclei with DAPI, and then mount the coverslips onto microscope slides.

-

Imaging: Visualize the cells using a fluorescence microscope and capture images. The intensity of the fluorescent signal corresponding to acetylated α-tubulin can be quantified using appropriate software.

In Vitro HDAC6 Enzymatic Assay

This assay directly measures the inhibitory effect of WT-161 on HDAC6 enzymatic activity.[6]

Materials:

-

Recombinant human HDAC6

-

Fluorogenic HDAC6 substrate

-

Assay buffer

-

Developer enzyme

-

WT-161

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of WT-161 in DMSO.

-

Assay Setup: Add recombinant HDAC6 to the wells of a 96-well plate containing assay buffer. Add the diluted WT-161 or DMSO control to the respective wells and incubate.[6]

-

Enzymatic Reaction: Initiate the reaction by adding the fluorogenic HDAC6 substrate. Incubate the plate at 37°C.[6]

-

Signal Development: Stop the reaction and add the developer solution.[6]

-

Measurement: Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 460 nm) using a fluorescence plate reader.[6]

-

Data Analysis: Calculate the percent inhibition for each concentration of WT-161 and determine the IC₅₀ value by fitting the data to a dose-response curve.[6]

Conclusion

WT-161 is a potent and selective HDAC6 inhibitor that exerts its anti-cancer effects through a well-defined mechanism of action. By specifically targeting the cytoplasmic deacetylase HDAC6, it leads to the hyperacetylation of α-tubulin, disrupting microtubule dynamics and protein homeostasis, which ultimately induces apoptosis in cancer cells. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and characterize the therapeutic potential of WT-161 and other selective HDAC6 inhibitors.

References

In-Depth Technical Guide: WT-161 Induced Apoptosis in Osteosarcoma Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

WT-161 is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), an enzyme implicated in various cellular processes critical to cancer development and progression.[1] In the context of osteosarcoma, a primary malignant bone tumor, WT-161 has demonstrated significant anti-tumor activity by inducing programmed cell death, or apoptosis. This technical guide provides a comprehensive overview of the mechanism of action, quantitative effects, and experimental protocols related to WT-161-induced apoptosis in the human osteosarcoma cell lines U2OS and MG63.

Mechanism of Action in Osteosarcoma

The primary mechanism by which WT-161 exerts its anti-tumor effects in osteosarcoma involves the modulation of the PTEN/AKT signaling pathway, a crucial regulator of cell survival and proliferation that is frequently dysregulated in cancer.[1] WT-161 treatment leads to an increase in the protein level of the tumor suppressor PTEN.[1] The upregulation of PTEN subsequently inhibits the phosphorylation of protein kinase B (AKT), leading to the inactivation of the PI3K/AKT pathway.[1] This cascade of events culminates in the induction of apoptosis, as evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of this cell death process.[1]

Signaling Pathway Diagram

Caption: Signaling pathway of WT-161-induced apoptosis in osteosarcoma cells.

Quantitative Data Summary

WT-161 suppresses the growth and induces apoptosis in osteosarcoma cells in a dose- and time-dependent manner.[1] The following tables summarize the observed effects of WT-161 on the U2OS and MG63 osteosarcoma cell lines.

| Cell Line | Assay | WT-161 Concentration | Observed Effect on Cell Viability | Citation |

| U2OS | MTT Assay | Increasing Concentrations | Dose-dependent decrease | [1] |

| MG63 | MTT Assay | Increasing Concentrations | Dose-dependent decrease | [1] |

| MG63 | Colony Formation | Increasing Concentrations | Dose-dependent inhibition | [1] |

| Cell Line | Assay | WT-161 Concentration | Observed Effect on Apoptosis | Citation |

| U2OS | Flow Cytometry (Annexin V/PI) | Increasing Concentrations (48h) | Dose-dependent increase | [1] |

| MG63 | Flow Cytometry (Annexin V/PI) | Increasing Concentrations (48h) | Dose-dependent increase | [1] |

| U2OS | Western Blot | Increasing Concentrations (48h) | Dose-dependent increase in cleaved PARP | [1] |

| MG63 | Western Blot | Increasing Concentrations (48h) | Dose-dependent increase in cleaved PARP | [1] |

| Cell Line | Assay | WT-161 Treatment | Target Protein | Observed Effect | Citation |

| U2OS | Western Blot | Time- and dose-dependent | PTEN | Increased protein level | [1] |

| MG63 | Western Blot | Time- and dose-dependent | PTEN | Increased protein level | [1] |

| U2OS | Western Blot | Time- and dose-dependent | p-AKT | Decreased phosphorylation | [1] |

| MG63 | Western Blot | Time- and dose-dependent | p-AKT | Decreased phosphorylation | [1] |

Experimental Protocols

Cell Culture

Human osteosarcoma cell lines, U2OS and MG63, are cultured in Dulbecco's Modified Eagle Medium (DMEM). The medium is supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

MTT Assay for Cell Viability

-

Cell Seeding: Seed U2OS or MG63 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of WT-161 for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

-

Cell Treatment: Seed U2OS or MG63 cells in 6-well plates and treat with various concentrations of WT-161 for 48 hours.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA and then combine with the supernatant. Centrifuge the cell suspension.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry to determine the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis

-

Cell Lysis: After treatment with WT-161, wash the osteosarcoma cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against PTEN, phosphorylated-AKT (p-AKT), total AKT, cleaved PARP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Diagram

Caption: A general experimental workflow for studying WT-161 induced apoptosis.

Conclusion

WT-161 demonstrates promising anti-tumor activity in osteosarcoma cell lines by inducing apoptosis through the upregulation of PTEN and subsequent inhibition of the PI3K/AKT signaling pathway.[1] The dose-dependent nature of this effect, coupled with its synergy with conventional chemotherapeutics like 5-fluorouracil, positions WT-161 as a compelling candidate for further preclinical and clinical investigation in the treatment of osteosarcoma.[1] The methodologies outlined in this guide provide a robust framework for researchers to further explore and validate the therapeutic potential of this selective HDAC6 inhibitor.

References

A Deep Dive into Selective HDAC6 Inhibitors in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is continually evolving, with a significant focus on targeted treatments that can selectively act on cancer cells while minimizing damage to healthy tissues. Among the promising targets, Histone Deacetylase 6 (HDAC6) has emerged as a key player in oncology. This technical guide provides an in-depth review of selective HDAC6 inhibitors, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways and workflows to support ongoing research and drug development in this critical area.

The Role of HDAC6 in Cancer

HDAC6, a member of the Class IIb histone deacetylase family, is predominantly located in the cytoplasm.[1] Unlike other HDACs that primarily target histone proteins in the nucleus, HDAC6's main substrates are non-histone proteins, including α-tubulin, cortactin, and heat shock protein 90 (Hsp90).[1][2] Through its deacetylase activity, HDAC6 is implicated in a multitude of cellular processes that are critical for cancer development and progression, such as cell growth, proliferation, invasion, migration, and angiogenesis.[2]

Overexpression of HDAC6 has been observed in various malignancies and is often associated with tumorigenesis and metastasis.[1] Consequently, the development of selective inhibitors targeting HDAC6 has become an attractive strategy in cancer therapy.[2] Notably, HDAC6 knockout mice are viable and exhibit a normal phenotype, suggesting that selective inhibition of HDAC6 may have a more favorable toxicity profile compared to pan-HDAC inhibitors.[3]

Key Signaling Pathways Modulated by HDAC6

HDAC6 influences several critical signaling pathways that are frequently dysregulated in cancer. Understanding these pathways is crucial for elucidating the mechanism of action of HDAC6 inhibitors and for identifying potential combination therapies. Key pathways include the MAPK/ERK, PI3K/AKT, and p53 signaling cascades.[4][5] Inhibition of HDAC6 can lead to the hyperacetylation and subsequent degradation of key oncogenic proteins, disruption of cell migration machinery, and induction of apoptosis.[6]

dot

References

- 1. selleckchem.com [selleckchem.com]

- 2. assaygenie.com [assaygenie.com]

- 3. ashpublications.org [ashpublications.org]

- 4. Ricolinostat, a selective HDAC6 inhibitor, shows anti-lymphoma cell activity alone and in combination with bendamustine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

WT-161: A Technical Guide for Researchers

This guide provides an in-depth overview of WT-161, a potent and selective second-generation histone deacetylase 6 (HDAC6) inhibitor. Designed for researchers, scientists, and drug development professionals, this document details the compound's physicochemical properties, mechanism of action, relevant signaling pathways, and key experimental protocols.

Core Compound Data

WT-161 is a small molecule inhibitor with significant anti-tumor activity in various cancer models. Its selectivity for the cytoplasmic deacetylase HDAC6 allows for a targeted mechanism of action, primarily disrupting cellular protein homeostasis and microtubule dynamics with minimal effects on nuclear histone acetylation.

| Property | Value | Reference(s) |

| CAS Number | 1206731-57-8 | [1][2][3][4] |

| Molecular Formula | C27H30N4O3 | [1][4] |

| Molecular Weight | 458.55 g/mol | [1][2][4] |

| IC50 (HDAC6) | 0.40 nM | [1][4] |

| IC50 (HDAC1) | 8.35 nM | [1] |

| IC50 (HDAC2) | 15.4 nM | [1] |

Mechanism of Action and Signaling Pathways

The primary mechanism of action of WT-161 is the potent and selective inhibition of the HDAC6 enzyme. This targeted inhibition leads to a cascade of downstream effects that contribute to its anti-cancer efficacy, primarily through the disruption of protein homeostasis and modulation of key oncogenic signaling pathways.

Disruption of the Aggresome Pathway

HDAC6 plays a crucial role in the cellular quality control process of clearing misfolded or damaged proteins. It facilitates the transport of polyubiquitinated protein aggregates along microtubules to a perinuclear structure called the aggresome, where they are ultimately degraded by autophagy. By inhibiting HDAC6, WT-161 leads to the hyperacetylation of α-tubulin, a key component of microtubules. This disrupts the dynein-motor-dependent transport of misfolded proteins, causing them to accumulate throughout the cytoplasm. This accumulation induces severe proteotoxic stress, activates the unfolded protein response (UPR), and ultimately triggers caspase-mediated apoptosis. This mechanism is particularly effective in combination with proteasome inhibitors like bortezomib (B1684674), which also contribute to the buildup of toxic polyubiquitinated proteins.[5][6]

Inhibition of the PTEN/PI3K/Akt Signaling Pathway

In certain cancer types, such as osteosarcoma, WT-161 has been shown to induce apoptosis by modulating the PTEN/PI3K/Akt pathway.[5] The Phosphatase and Tensin Homolog (PTEN) is a tumor suppressor that negatively regulates the pro-survival PI3K/Akt signaling cascade. WT-161 treatment increases the expression of PTEN.[5] Elevated PTEN levels lead to the dephosphorylation of PIP3 to PIP2, which in turn prevents the activation of Akt. The inhibition of Akt, a key downstream effector that promotes cell survival and proliferation, ultimately leads to apoptosis.[7][8][9]

Suppression of the PKA/VLA-4/FAK Pathway

In the context of acute lymphoblastic leukemia (ALL), WT-161 has been demonstrated to impair cell adhesion and migration by targeting the VLA-4/Focal Adhesion Kinase (FAK) signaling pathway.[3] The mechanism involves the reduction of intracellular cyclic AMP (cAMP) levels, which leads to the inhibition of Protein Kinase A (PKA) activity.[3] PKA is known to modulate the function of Very Late Antigen-4 (VLA-4), an integrin crucial for cell adhesion. By inhibiting PKA, WT-161 suppresses the VLA-4/FAK signaling axis, resulting in reduced adhesion and migration of leukemia cells, and sensitizing them to other chemotherapeutic agents.[3][10]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of WT-161.

Protocol 1: Western Blot for Acetylated α-Tubulin

This protocol is used to quantify the change in α-tubulin acetylation following WT-161 treatment, a primary pharmacodynamic marker of HDAC6 inhibition.

1. Cell Culture and Treatment:

-

Plate cells (e.g., multiple myeloma cell line MM.1S) at an appropriate density in 6-well plates.

-

Allow cells to adhere and grow for 24 hours.

-

Treat cells with varying concentrations of WT-161 (e.g., 0, 1, 2.5, 5, 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

2. Cell Lysis:

-

Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

4. Sample Preparation and SDS-PAGE:

-

Normalize protein concentrations for all samples.

-

Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

-

Run the gel until the dye front reaches the bottom.

5. Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

6. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against acetylated α-tubulin (e.g., clone 6-11B-1) diluted in blocking buffer overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

For a loading control, probe the membrane with an antibody against total α-tubulin or GAPDH.

7. Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software and normalize the acetylated α-tubulin signal to the loading control.

Protocol 2: Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity following treatment with WT-161.[11][12][13]

1. Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

-

Prepare serial dilutions of WT-161 in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of WT-161 or vehicle control.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

3. MTT Addition:

-

Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[11]

-

Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).[13]

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

4. Solubilization of Formazan:

-

Carefully remove the medium from each well.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.1% NP-40 and 4 mM HCl in isopropanol) to each well to dissolve the formazan crystals.[6]

-

Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[6]

5. Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

A reference wavelength of >650 nm can be used to subtract background absorbance.[13]

6. Data Analysis:

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Plot the results to determine the IC50 value of WT-161.

Protocol 3: In Vivo Human Tumor Xenograft Model

This protocol outlines a general procedure to evaluate the anti-tumor efficacy of WT-161, both alone and in combination with the proteasome inhibitor bortezomib, in a mouse xenograft model.[4][14]

1. Cell Implantation:

-

Use immunocompromised mice (e.g., NOD/SCID or nu/nu mice).

-